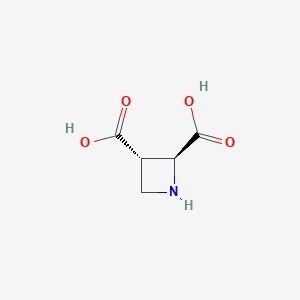
(2S,3S)-Azetidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
(2S,3S)-Azetidine-2,3-dicarboxylic acid features a four-membered azetidine ring with two carboxylic acid groups at the 2 and 3 positions. This unique configuration contributes to its high ring strain and reactivity. The compound can be represented structurally as follows:
Biological Activities
This compound exhibits a range of biological activities due to its structural resemblance to proline:
- NMDA Receptor Modulation : ADC has been studied for its interactions with NMDA receptors, which are critical for synaptic plasticity and memory function. The L-trans-ADC stereoisomer shows significant affinity for NMDA receptors, with a Ki value of 10 μM . It acts as an agonist at NR1/NR2D subtypes, indicating potential roles in neuropharmacology.
- Potential Therapeutic Uses : Due to its ability to modulate neurotransmitter systems, ADC is being explored for applications in treating neurological disorders. Its structural properties may also allow it to serve as a scaffold for developing new drugs targeting metabolic and inflammatory diseases .
Case Studies
Several studies have highlighted the applications of this compound in various fields:
Análisis De Reacciones Químicas
Strategy 1: Cyclization of Protected Precursors
-
Key steps :
-
N-Boc Protection : Starting with N-Boc-azetidine, the amino group is protected to prevent undesired side reactions .
-
Oxidation : Controlled oxidation introduces carboxylic acid groups at C2 and C3 positions while retaining stereochemistry .
-
Deprotection : Acidic hydrolysis removes the Boc group, yielding the free dicarboxylic acid .
-
textN-Boc Azetidine → Oxidation → Deprotection → (2S,3S)-Azetidine-2,3-dicarboxylic Acid
Strategy 2: Staudinger Reaction
-
Reagents : Phenyl acetic acid, oxalyl chloride, and DIPEA generate ketenes, which react with imines to form spiro-azetidine derivatives .
-
Diastereoselectivity : The reaction favors cis-adducts due to transition-state stabilization (ΔG‡ = 22.8 kcal/mol for trans vs. 18.5 kcal/mol for cis) .
Reactions of Carboxylic Acid Groups
The compound undergoes reactions typical of dicarboxylic acids:
Ring-Opening and Functionalization
The strained azetidine ring participates in nucleophilic ring-opening reactions:
Nucleophilic Attack at C2/C3
-
Agents : Hydroxide ions (pH > 10) cleave the C–N bond, yielding γ-aminobutyric acid (GABA) analogs .
-
Kinetics : Hydroxide-catalyzed hydrolysis follows a β<sub>lg</sub> value of −0.5, indicating moderate leaving-group dependence .
Pd-Catalyzed C–H Arylation
-
Catalyst : Pd(OAc)<sub>2</sub>/PhI(OAc)<sub>2</sub> enables regioselective arylation at C3, forming antimalarial derivatives .
Staudinger Ketene-Imine Cycloaddition
-
Mechanism : Ketene intermediates react with imines to form β-lactam derivatives (e.g., spiro[azetidine-2,3-indole]-diones) .
-
Stereochemical Outcome : Predominantly cis-configured products due to conrotatory ring closure (DFT-supported) .
NMDA Receptor Binding
-
Affinity : Binds to NMDA receptors as a partial agonist (K<sub>i</sub> = 10 μM at NR1/NR2D) .
-
Subtype Selectivity : 9.4-fold preference for NR2D over NR2A (EC<sub>50</sub> = 50 μM vs. 470 μM) .
Stereochemical Impact on Reactivity
-
L-trans-ADC exhibits higher NMDA receptor affinity (K<sub>i</sub> = 10 μM) compared to D-cis-ADC (K<sub>i</sub> = 21 μM) .
-
Ring Strain : The azetidine ring’s 90° bond angles increase susceptibility to nucleophilic attack versus larger rings .
Comparative Reaction Rates
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Hydroxide-Catalyzed Hydrolysis | 2.9 × 10⁻³ | 18.5 (cis) vs. 22.8 (trans) |
| Pd-Catalyzed Arylation | 5.6 × 10⁻² | 24.3 |
Propiedades
Número CAS |
147235-92-5 |
|---|---|
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(2S,3S)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
Clave InChI |
BLLPFMQOLSYTBX-HRFVKAFMSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES isomérico |
C1[C@@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C(N1)C(=O)O)C(=O)O |
Sinónimos |
2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















